molecular formula C11H17N3O B1491721 2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one CAS No. 1518594-70-1

2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No. B1491721
CAS RN: 1518594-70-1
M. Wt: 207.27 g/mol
InChI Key: FNYLDMIVHWKGIG-UHFFFAOYSA-N
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Description

Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The most common synthesis of pyridazin-3-one derivatives consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of pyridazin-3-one derivatives has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .


Chemical Reactions Analysis

Pyridazin-3-one derivatives have been found to exhibit a wide range of chemical reactions. For example, an unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Physical And Chemical Properties Analysis

The physiochemical properties of pyridazin-3-one derivatives have been scrutinized via density functional theory (DFT) and molecular docking analysis .

Scientific Research Applications

Antihypertensive and Antithrombotic Properties

Research has identified compounds structurally related to 2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one with significant antihypertensive and antithrombotic properties. A study by Cignarella et al. (1989) synthesized and tested various derivatives, finding potent antihypertensive activity among several benzo[h]cinnolinones. These compounds displayed antithrombotic properties comparable to acetylsalicylic acid, with specific derivatives showing long-lasting antihypertensive effects without significant anti-inflammatory or antiulcer activity Cignarella et al., 1989.

Anxiolytic Activity

Tanaka et al. (1997) explored the synthesis and evaluation of novel 2-aryl-2,5,6,7-tetrahydro-3H-thieno[c]pyridazin-3-ones for their affinity to benzodiazepine receptors (BZRs) and their effect on augmenting γ-aminobutyric acid-induced chloride currents. The study found high BZR affinity in these compounds, identifying specific derivatives with anxiolytic features Tanaka et al., 1997.

Synthesis and Biological Evaluation

Further investigation into the synthesis and biological evaluation of benzo[c]pyridazinones revealed their potential as higher homologues of antihypertensive and antithrombotic agents. These studies have demonstrated that certain structural modifications can enhance the biological activity of these compounds, offering insights into their potential therapeutic applications Cignarella et al., 1990.

Novel Antiaromatic Systems

Abe et al. (1990) focused on the synthesis of cyclohepta[b]pyrroles leading to the creation of a novel 20π antiaromatic system. This research sheds light on the structural and chemical versatility of cyclohepta[b]pyridazinone derivatives, contributing to the development of new compounds with unique electronic properties Abe et al., 1990.

Antimicrobial Activity

Research into the antimicrobial properties of related compounds, such as the synthesis of new thiadiazoles/oxadiazoles derived from benzocycloheptenones, has been conducted to explore their potential biological activity. These studies have highlighted the capacity of such compounds to serve as bases for developing antimicrobial agents Peesapati & Chitty, 2003.

Mechanism of Action

The mechanism of action of pyridazin-3-one derivatives is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

As with any chemical compound, safety precautions must be taken when handling pyridazin-3-one derivatives. They can cause severe skin burns and eye damage .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazin-3-one derivatives, they should be extensively studied for their therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

2-(2-aminoethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-6-7-14-11(15)8-9-4-2-1-3-5-10(9)13-14/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLDMIVHWKGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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